molecular formula C21H18O8 B020102 Naringenin triacetate CAS No. 3682-04-0

Naringenin triacetate

Numéro de catalogue: B020102
Numéro CAS: 3682-04-0
Poids moléculaire: 398.4 g/mol
Clé InChI: HQZXCNZZVRAEPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naringenin triacetate (CAS: 3682-04-0; molecular formula: C₂₁H₁₈O₈) is a triacetylated derivative of naringenin, a naturally occurring flavanone. This compound is synthesized by acetylating the hydroxyl groups of naringenin, enhancing its lipophilicity and stability . It serves as a critical intermediate in organic synthesis, such as the regioselective deacetylation to produce (2S)-sakuranetin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Naringenin triacetate can be synthesized through the acetylation of naringenin. The process typically involves the reaction of naringenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as chromatography and crystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Naringenin triacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to revert to naringenin.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Naringenin.

    Oxidation: Various oxidation products, including quinones and other oxidized derivatives.

    Reduction: Reduced forms of this compound.

Applications De Recherche Scientifique

Anticancer Properties

Naringenin triacetate exhibits significant anticancer properties through various mechanisms:

  • Cell Cycle Regulation : It has been shown to induce apoptosis and halt the cell cycle in cancer cells by influencing pathways such as PI3K/AKT and NF-kB .
  • Selective Toxicity : Research indicates that this compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that naringenin and its derivatives can inhibit tumor growth in models of colorectal and breast cancer .

Neuroprotective Effects

This compound's neuroprotective effects are particularly relevant in the context of neurodegenerative diseases:

  • Alzheimer's Disease (AD) : Studies show that this compound can improve cognitive function and reduce neurotoxicity in AD models by modulating key signaling pathways such as PI3K/AKT and GSK-3β .
  • Oxidative Stress Reduction : The compound has been observed to decrease oxidative stress markers, thereby protecting neuronal cells from damage .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable:

  • Cytokine Modulation : It has been reported to downregulate pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects .
  • Protective Effects Against Toxins : this compound has shown protective effects against various toxins, including heavy metals and pharmaceuticals, by enhancing antioxidant defenses and reducing lipid peroxidation .

Synthesis and Derivatives

The synthesis of this compound involves acetylation processes that enhance its solubility and bioavailability:

  • Synthesis Methodology : Microwave-assisted hydrolysis has been identified as an efficient method for synthesizing this compound from hesperidin, which allows for rapid production with high yields .
  • Derivatives and Modifications : The compound can be further modified to create derivatives with enhanced pharmacological properties, such as increased potency against specific targets or improved absorption profiles .

Cancer Treatment

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The compound was shown to activate apoptotic pathways while inhibiting proliferative signaling.

Neurodegenerative Disease Models

In an Alzheimer's disease model using PC12 cells, administration of this compound led to significant improvements in cell survival rates and cognitive function metrics. The compound effectively reduced amyloid-beta-induced neurotoxicity.

Mécanisme D'action

Naringenin triacetate exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares naringenin triacetate with related flavonoid derivatives based on structural features and solubility:

Compound CAS Number Substituents Molecular Weight Solubility (DMSO) Key References
This compound 3682-04-0 3 acetyl groups 398.36 g/mol Not explicitly reported (likely improved lipid solubility)
Naringenin 480-41-1 3 hydroxyl groups 272.25 g/mol Moderate
Syringaresinol diacetate 1990-77-8 2 acetyl groups 502.51 g/mol 10 µM
Pomiferin triacetate Not provided 3 acetyl groups ~500 g/mol* Soluble
Naringenin chalcone Not provided Chalcone backbone 272.25 g/mol Low

*Estimated based on structural similarity.

Key Observations :

  • Acetylation Impact: this compound and pomiferin triacetate share triacetyl modifications, which enhance membrane permeability compared to their parent compounds (e.g., naringenin) . Syringaresinol diacetate, with two acetyl groups, exhibits lower molecular weight but similar solubility trends .
  • Reactivity : this compound undergoes bromination under UV light to form apigenin triacetate, highlighting its susceptibility to electrophilic aromatic substitution at specific positions .

Enzyme Inhibition Profiles

Compound Target IC₅₀/Activity Mechanism References
This compound BRD4 BD1 High binding affinity Epigenetic modulation
Pomiferin triacetate mTOR kinase IC₅₀ = 6.2 µM Inhibition of PI3K-Akt-mTOR pathway
Naringenin Inflammatory cytokines Reduces IL-6, IL-8 Anti-inflammatory via NF-κB suppression

Key Observations :

  • Target Specificity : Unlike pomiferin triacetate, which broadly inhibits the mTOR pathway, this compound selectively targets BRD4, a bromodomain involved in transcriptional regulation .
  • Parent vs. Derivative : Naringenin itself shows anti-inflammatory effects by reducing IL-6 and IL-8, while its triacetate form shifts activity toward epigenetic targets, likely due to improved cellular uptake .

Activité Biologique

Naringenin triacetate, a derivative of naringenin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of Naringenin and Its Derivatives

Naringenin (4',5,7-trihydroxyflavonone) is primarily found in citrus fruits and has been extensively studied for its health benefits. Its derivatives, including this compound, are being explored for enhanced bioactivity and therapeutic potential. This compound is synthesized through the acetylation of naringenin, which may improve its solubility and bioavailability compared to its parent compound.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage. The antioxidant mechanism is primarily attributed to the modulation of antioxidant enzymes and inhibition of lipid peroxidation.

Study Findings
Naringenin enhances the concentration of antioxidant enzymes and inhibits pro-oxidant enzyme activities.
The compound demonstrated a significant reduction in oxidative stress markers in various in vivo models.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This effect is mediated through pathways involving NF-kB and mitogen-activated protein kinases (MAPKs).

Study Findings
In murine models, naringenin reduced levels of TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent.
Naringenin supplementation lowered inflammatory markers in high-fat diet-induced obesity models.

3. Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells. The compound appears to modulate various signaling pathways involved in cell proliferation and survival.

Study Findings
Naringenin exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The compound inhibited cell cycle progression and induced apoptosis in cancer cell lines through caspase activation.

4. Metabolic Benefits

This compound may also play a role in metabolic health by improving insulin sensitivity and reducing lipid accumulation. This is particularly relevant in the context of obesity and metabolic syndrome.

Study Findings
Naringenin supplementation improved glucose tolerance and reduced plasma lipid levels in animal models.
Enhanced hepatic expression of PPARα was observed following treatment with naringenin, promoting lipid metabolism.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while decreasing reactive oxygen species (ROS) levels.
  • Anti-inflammatory Pathway : Modulates the NF-kB signaling pathway, leading to decreased production of inflammatory cytokines.
  • Apoptotic Induction : Activates caspases involved in apoptosis while inhibiting survival pathways such as Akt.
  • Metabolic Regulation : Enhances insulin signaling pathways and promotes fatty acid oxidation.

Case Studies

  • Cancer Treatment : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Diabetes Management : In a clinical trial involving diabetic patients, administration of this compound improved glycemic control and reduced insulin resistance markers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for naringenin triacetate, and how are its structural properties validated?

  • Methodological Answer : this compound is synthesized via acetylation of naringenin using acetic anhydride under controlled conditions. For example, dehydrogenation reactions with reagents like N-bromosuccinimide (NBS) yield derivatives such as apigenin triacetate . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (exact mass: 398.1226) , and melting point analysis (e.g., 116–117°C for this compound) . Purity is assessed via HPLC with UV detection, referencing known standards .

Q. What physicochemical properties and stability considerations are critical for handling this compound?

  • Methodological Answer : Key properties include its solubility in organic solvents (e.g., DMSO, chloroform), hygroscopicity, and thermal stability. Stability studies show decomposition over time, especially under humid conditions; storage in inert atmospheres (e.g., CO₂) and low temperatures (−20°C) is recommended . Degradation products (e.g., deacetylated forms) should be monitored via TLC or LC-MS during long-term storage.

Q. Which analytical techniques are most reliable for assessing the purity and identity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column, using acetonitrile/water gradients .
  • Spectroscopy : ¹H/¹³C NMR for acetyl group confirmation (δ ~2.0–2.3 ppm for acetate protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 398.1226 .

Advanced Research Questions

Q. How does this compound interact with BRD4 bromodomains, and what computational methods validate these interactions?

  • Methodological Answer : Molecular docking and dynamics simulations (e.g., AutoDock Vina, GROMACS) demonstrate its binding to BRD4 BD1 via hydrogen bonding with conserved residues (e.g., Asn140) and π-π stacking with the acetyl-lysine binding pocket . In vitro validation uses fluorescence polarization assays to measure displacement of BRD4-bound fluorescent probes (IC₅₀ values reported in µM ranges) .

Q. What experimental strategies mitigate by-product formation during bromination or photochemical reactions of this compound?

  • Methodological Answer : By-products like apigenin triacetate arise from C-ring bromination followed by HBr elimination . Optimization involves:

  • Temperature Control : Maintaining 40–50°C during bromination to suppress side reactions .
  • Reagent Stoichiometry : Limiting bromine equivalents to prevent over-bromination.
  • Post-Reaction Analysis : LC-MS to identify by-products and column chromatography for purification .

Q. How can nanostructured delivery systems improve the bioavailability of this compound in anticancer studies?

  • Methodological Answer : Nanoformulations (e.g., liposomes, PLGA nanoparticles) are designed to enhance solubility and target cancer cells. Methods include:

  • Surface Functionalization : PEGylation for prolonged circulation .
  • Drug Loading : Encapsulation efficiency measured via UV-Vis spectroscopy.
  • In Vitro Testing : Dose-dependent cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What in vivo models are suitable for studying the pharmacokinetics and metabolism of this compound?

  • Methodological Answer :

  • Rodent Models : Oral administration in Sprague-Dawley rats, with plasma sampling over 24h for LC-MS/MS analysis of metabolites (e.g., deacetylated naringenin) .
  • Tissue Distribution : Radiolabeled (¹⁴C) this compound tracked via autoradiography.
  • Pharmacokinetic Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental modeling .

Q. How should researchers address contradictions in reported reaction mechanisms (e.g., bromination vs. dehydrogenation pathways)?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., D₂O) to trace proton transfer steps.
  • Comparative Studies : Replicate conflicting protocols (e.g., UV light vs. thermal activation) .
  • Theoretical Calculations : DFT studies to compare energy barriers for competing pathways .

Propriétés

IUPAC Name

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXCNZZVRAEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559290
Record name 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73111-01-0
Record name 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4',5,7-Trihydroxyflavanone (10.5 g) was stirred with acetic anhydride (50 ml) and sulphuric acid (5 drops) for 2 hr at room temperature, then poured into iced water. The product was extracted into ether and the extracted washed with water, followed by sodium bicarbonate solution. 4',5,7-Triacetoxyflavanone was obtained on evaporation of the ether, and this was dissolved in a mixture of tetrahydrofuran (250 ml) and ethanol (250 ml). Sodium borohydride (1.2 g) was added over 5 min, and the solution stirred for 30 min. Further borohydride (1.8 g) was then added and stirring continued for a further 30 min. The solution was acidifed by cautious addition of glacial acetic acid (8 ml). The solvent was evaporated off and the residual oil extracted into chloroform, washed with water, dried and evaporated.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Naringenin triacetate
Naringenin triacetate
Naringenin triacetate
Naringenin triacetate
Naringenin triacetate
Naringenin triacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.